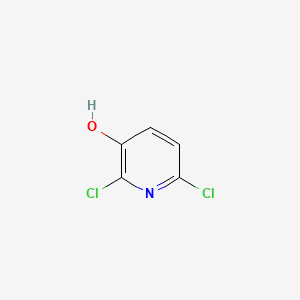
2,6-Dichloropyridin-3-ol
Cat. No. B1330004
Key on ui cas rn:
52764-11-1
M. Wt: 163.99 g/mol
InChI Key: CDDCESLWCVAQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04067725
Procedure details


100 g (0.77 mole) of 2-chloro-3-pyridinol is dissolved in 350 ml of dimethylformamide. In the course of 1.5 hours, 70 ml of chlorine (measured at -80°; 0.93 mole) is introduced at 0° into the stirred solution. The reaction mixture is subsequently stirred for 1.5 hours at 20° C and afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr). To the residue are added 400 ml of water and 100 ml of ether. The two phases are separated, and the aqueous phase is extracted 5 times with 100 ml of ether each time. The combined ether phases are washed with water and dried. The solvent is removed in vacuo; the semisolid residue is stirred with 1.6 liters of water, and the resulting suspension is adjusted to pH 3. The suspension is heated to boiling, and after a few minutes the solution is decanted from an oily residue. The solution is purified with active charcoal, and the yellow product, obtained on cooling, is recrystallised from water; m.p. 136°-138° C; yield: 42 g;



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9]Cl>CN(C)C=O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is subsequently stirred for 1.5 hours at 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue are added 400 ml of water and 100 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted 5 times with 100 ml of ether each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether phases are washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the semisolid residue is stirred with 1.6 liters of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after a few minutes the solution is decanted from an oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is purified with active charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow product, obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallised from water
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
